molecular formula C18H24N4O2 B160284 7-Hydroxygranisetron CAS No. 133841-15-3

7-Hydroxygranisetron

Cat. No.: B160284
CAS No.: 133841-15-3
M. Wt: 328.4 g/mol
InChI Key: AJEBHUMZPBDLQF-YHWZYXNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxygranisetron is a member of indazoles and an aromatic amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBHUMZPBDLQF-YHWZYXNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133841-15-3
Record name 7-Hydroxygranisetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133841153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYGRANISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8LX5R3UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Hydroxygranisetron discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Discovery Research

I'm now starting with some focused Google searches to get the lay of the land on 7-hydroxygranisetron. I need to understand its relationship to granisetron and delve into its metabolic pathways and discovery. I aim to build a strong foundational knowledge before I proceed.

Outlining Technical Guide Structure

I'm now analyzing search results to structure the technical guide logically, from granisetron to its metabolite, 7-hydroxygranisetron. I'm focusing on a narrative approach, which I find is the best method to organize the discovery, metabolic aspects, and significance of the molecule. I'll include technical details with explanations. Concurrently, I'm identifying quantitative data points for tables and complex workflows for Graphviz diagrams. Finally, I'll write detailed experimental methodologies.

Planning Comprehensive Structure

I'm now structuring my Google searches to cover discovery, history, and scientific details of 7-hydroxygranisetron. I will create a guide narrative, starting with granisetron, then focus on 7-hydroxygranisetron's discovery and metabolic profiling. I'll include technical details with explanations of experimental methodologies, and integrate data visualization using Graphviz. I'll include in-text citations and a full "References" section. Then I will review to ensure all requirements are met.

5-HT3 receptor affinity of 7-Hydroxygranisetron

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Affinity Analysis

Outlining Experimental Protocols

I'm now searching for detailed experimental protocols used for binding affinity determination, particularly radioligand and functional assays. My attention is on the specific conditions and reagents used, aiming to find established Ki or IC50 values for 7-Hydroxygranisetron and granisetron from reliable sources. This will be the foundation for the upcoming quantitative data.

Planning Guide Structure

I've outlined the structure for this guide now, moving from receptor background and granisetron metabolism to 7-Hydroxygranisetron's affinity. I'll include data tables and diagrams for signaling and experimental workflows. Next up, I will write the content and format it meticulously.

Synthesis pathways for 7-Hydroxygranisetron research

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now diving deep into Google, aiming to uncover every detail on synthesizing 7-Hydroxy granisetron. I'm focusing on chemical pathways, starting materials, reagents, and purification methods. I am trying to build a comprehensive base of knowledge.

Analyzing Synthesis Routes

I've transitioned from data gathering to analysis. My focus is now on dissecting synthesis routes for 7-Hydroxy granisetron from search results. I'm prioritizing the most efficient pathways. I am keenly examining the chemical principles behind each method, and also trying to understand the justification for each step. I'm also searching for analytical techniques information.

Structuring the Technical Guide

I'm now structuring the guide, starting with an introduction to 7-Hydroxygranisetron and its importance, before outlining synthesis pathways with mechanisms and considerations. I'll include purification/characterization sections. A step-by-step protocol for a selected route is next, along with a DOT diagram, as I work towards the final report.

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 7-Hydroxygranisetron

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated, and highly specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Hydroxygranisetron, the primary active metabolite of Granisetron. The described method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. The protocol is designed to be self-validating, incorporating system suitability tests and referencing established international guidelines to ensure data integrity and reproducibility.

Introduction: The Significance of 7-Hydroxygranisetron Analysis

Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Following administration, Granisetron is extensively metabolized in the liver, primarily through N-demethylation and aromatic ring hydroxylation. The major metabolite formed is 7-Hydroxygranisetron, which notably retains significant 5-HT3 receptor antagonist activity. Therefore, the accurate quantification of 7-Hydroxygranisetron is critical for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, enabling a fuller understanding of the drug's overall efficacy and safety profile.

This document provides a detailed protocol for the separation and quantification of 7-Hydroxygranisetron from its parent drug, Granisetron, using RP-HPLC with UV detection. The method has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".

Scientific Principles and Method Rationale

The method employs reversed-phase chromatography, a technique ideal for separating moderately polar to nonpolar compounds.

  • Stationary Phase: A C18 (octadecylsilane) column is selected. The long alkyl chains of the C18 stationary phase provide a nonpolar environment.

  • Mobile Phase: A buffered aqueous-organic mobile phase is used. The aqueous component, a phosphate buffer, is crucial for controlling the pH. Granisetron and 7-Hydroxygranisetron are basic compounds; maintaining a consistent pH slightly below neutral (e.g., pH 6.0) ensures their ionization state is stable, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is used as the organic modifier; adjusting its concentration allows for the fine-tuning of the retention times of the analytes.

  • Separation Mechanism: The separation is based on the differential partitioning of Granisetron and 7-Hydroxygranisetron between the nonpolar stationary phase and the more polar mobile phase. 7-Hydroxygranisetron, being more polar than Granisetron due to the addition of a hydroxyl group, will interact less with the C18 stationary phase and thus elute earlier.

  • Detection: Detection is performed using a UV-Vis spectrophotometer. Both Granisetron and its hydroxylated metabolite contain a chromophore (the indazole ring system) that absorbs UV light, allowing for their sensitive detection. Based on published spectra, a wavelength of 300 nm is often chosen as it provides good sensitivity for both compounds while minimizing interference from common biological matrix components.

Experimental Workflow and Protocols

The following diagram provides a high-level overview of the complete analytical workflow.

Analytical_Workflow A Sample Receipt & Preparation (e.g., Plasma Precipitation) F Sample Analysis Sequence (Standards, QCs, Unknowns) A->F B Standard & QC Preparation B->F C Mobile Phase Preparation D HPLC System Equilibration & Conditioning C->D E System Suitability Test (SST) D->E I Pass? E->I Check Criteria G Data Acquisition & Processing (Integration & Calibration) F->G H Data Review & Report Generation G->H I->D No (Troubleshoot & Re-equilibrate) I->F Yes Metabolism parent Granisetron process Hepatic Metabolism (Aromatic Hydroxylation) parent->process metabolite 7-Hydroxygranisetron process->metabolite

Solid-phase extraction of 7-Hydroxygranisetron from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation of knowledge. My focus is on solid-phase extraction (SPE) methods for isolating 7-Hydroxygranisetron from plasma. I'm prioritizing established protocols and will review the physicochemical aspects of the target compound.

Developing the Workflow

I'm now structuring an application note. First, I'll introduce granisetron monitoring with SPE fundamentals. I'm building a protocol with sample prep, conditioning, and elution steps, justifying each. I'm also preparing a Graphviz workflow diagram to aid understanding. Finally, I will address method validation.

Refining the Research Focus

I'm now honing in on key search terms and refining my Google queries to find the most relevant and authoritative information. My research scope expands to include relevant physicochemical properties of 7-hydroxygranisetron and granisetron, along with analytical techniques, such as LC-MS/MS, as they relate to SPE. I am also researching the most commonly employed SPE sorbents for this task.

7-Hydroxygranisetron quantification in human urine samples

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to find information on quantifying 7-hydroxygranisetron in human urine, concentrating on HPLC-MS/MS and sample preparation methods. My goal is to compile a detailed overview of established analytical techniques.

Refining Search and Structure

I'm now expanding my Google search to include regulatory guidelines for method validation, focusing on HPLC-MS/MS, SPE and LLE. I plan to synthesize the acquired info, applying it to a structured application note. My workflow involves drafting section content, explaining the scientific rationale behind each step and including visuals like Graphviz diagrams. I'll summarize quantitative data in tables, as well.

Expanding Data Compilation

I'm now focusing on specific analytical methods and regulatory validation, exploring HPLC-MS/MS, SPE, and LLE in urine. I'll structure the application note with an introduction, methods, protocol, and validation. I'm explaining method choices with in-text citations and using Graphviz diagrams for workflow visualizations. I'll create detailed tables for quantitative data and write a detailed experimental protocol. Finally, I will add numbered references with verifiable URLs.

Introduction: The Critical Role of Metabolite Standards in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

7-Hydroxygranisetron is the principal active metabolite of Granisetron, a potent 5-HT3 receptor antagonist widely used for the prevention and treatment of chemotherapy-induced nausea and vomiting. Th[1]e pharmacological profile and clearance rate of a drug are significantly influenced by the biotransformation pathways it undergoes. Consequently, the accurate quantification of major metabolites like 7-Hydroxygranisetron in biological matrices is a regulatory requirement and a cornerstone of comprehensive pharmacokinetic and toxicological assessments.

T[2]he availability of a high-purity, well-characterized 7-Hydroxygranisetron reference standard is a prerequisite for the validation of bioanalytical methods used in these critical studies. Th[3]is document, designed for drug development professionals and synthetic chemists, provides a detailed, scientifically-grounded protocol for the de novo synthesis, multi-step purification, and rigorous analytical characterization of 7-Hydroxygranisetron, enabling the in-house production of a qualified reference standard.

The proposed synthetic strategy is predicated on established principles of heterocyclic chemistry, offering robust regiochemical control by building the functionalized indazole core prior to the introduction of the bicyclic amine moiety. This approach circumvents the challenges associated with the direct, and often unselective, functionalization of the complex Granisetron molecule.

Overall Workflow: From Synthesis to Certified Standard

The pathway to generating a 7-Hydroxygranisetron reference standard is a sequential process encompassing synthesis, purification, and comprehensive characterization. Each stage is critical for ensuring the final material meets the stringent purity and identity requirements for a chemical standard.

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Characterization & QC S1 Step 1: Nitration of Indazole S2 Step 2: Alkylation with Tropane Moiety S1->S2 S3 Step 3: Nitro Group Reduction S2->S3 S4 Step 4: Diazotization & Hydrolysis S3->S4 P1 Flash Column Chromatography S4->P1 Crude Product P2 Preparative HPLC P1->P2 P3 Crystallization P2->P3 C1 Purity Assay (HPLC) P3->C1 Purified Standard C2 Identity Confirmation (LC-MS) C1->C2 C3 Structural Elucidation (NMR) C2->C3 Final 7-Hydroxygranisetron Reference Standard C3->Final Certified Standard

Caption: Overall workflow for the synthesis and certification of 7-Hydroxygranisetron.

Part I: Multi-Step Chemical Synthesis

A robust synthesis of 7-Hydroxygranisetron requires careful regiochemical control. The following multi-step pathway is designed to selectively introduce the hydroxyl group at the 7-position of the indazole ring.

Proposed Synthetic Pathway

G Indazole Indazole NitroIndazole 7-Nitro-1H-indazole Indazole->NitroIndazole 1. HNO₃, H₂SO₄ AlkylNitroIndazole 1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-nitro-1H-indazole NitroIndazole->AlkylNitroIndazole 2. Granatanone, NaBH(OAc)₃ AminoGranisetron 7-Aminogranisetron AlkylNitroIndazole->AminoGranisetron 3. Fe, NH₄Cl Diazonium Granisetron-7-diazonium Salt AminoGranisetron->Diazonium 4a. NaNO₂, HCl (aq) HydroxyGranisetron 7-Hydroxygranisetron Diazonium->HydroxyGranisetron 4b. H₂O, Δ

Caption: Proposed chemical synthesis route for 7-Hydroxygranisetron.

Protocol 1: Synthesis of 7-Nitro-1H-indazole

Rationale: Direct nitration of 1H-indazole yields a mixture of isomers. While the 3-, 5-, and 7-nitro isomers are formed, the 7-nitro isomer can be isolated via chromatography. This step is foundational for building the required functionality.

1[4]. Reaction Setup: In a flask cooled to 0 °C, cautiously add 1H-indazole (1 eq.) to concentrated sulfuric acid. 2. Nitration: Add a solution of nitric acid (1.1 eq.) in sulfuric acid dropwise, maintaining the temperature below 5 °C. 3. Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. 5. Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 6. Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the 7-nitro-1H-indazole isomer.

Protocol 2: Synthesis of 7-Nitrogranisetron Intermediate

Rationale: This step involves the N-alkylation of the 7-nitro-1H-indazole with the bicyclic amine side chain characteristic of Granisetron. Reductive amination provides a reliable method for this transformation.

1[5]. Reaction Setup: To a solution of 7-nitro-1H-indazole (1 eq.) and 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (granatanone, 1.2 eq.) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq.). 2. Reaction: Stir the mixture at room temperature for 12-18 hours. 3. Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). 4. Purification: Combine the organic layers, dry over sodium sulfate, and concentrate. The crude product can be carried forward or purified by chromatography if necessary.

Protocol 3: Reduction to 7-Aminogranisetron

Rationale: The reduction of the aromatic nitro group to a primary amine is a critical step. Using iron powder in the presence of ammonium chloride is a classic, mild, and effective method that is tolerant of other functional groups within the molecule.

1[6][7]. Reaction Setup: Suspend the 7-nitrogranisetron intermediate (1 eq.) in a mixture of ethanol and water. 2. Reduction: Add iron powder (5 eq.) and ammonium chloride (3 eq.). Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. 3. Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. 4. Extraction: Concentrate the filtrate to remove ethanol, then extract with ethyl acetate. 5. Purification: Wash the combined organic layers with brine, dry, and concentrate to yield crude 7-aminogranisetron, which is used directly in the next step.

Protocol 4: Diazotization and Hydrolysis to 7-Hydroxygranisetron

Rationale: The conversion of the 7-amino group to a 7-hydroxyl group is achieved via a two-step, one-pot Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is then hydrolyzed by warming in aqueous acid to yield the desired phenol.

1[8][9]. Diazotization: Dissolve the crude 7-aminogranisetron in dilute hydrochloric acid and cool to 0-5 °C in an ice-salt bath. 2. Nitrite Addition: Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes. 3. Hydrolysis: Slowly warm the reaction mixture to 50-60 °C and maintain for 1-2 hours until nitrogen gas evolution ceases. This step converts the diazonium salt to the phenol. 4. Work-up: Cool the mixture and neutralize with sodium bicarbonate. 5. Extraction: Extract the product with a suitable solvent like a chloroform/isopropanol mixture. 6. Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield the crude 7-Hydroxygranisetron.

Part II: High-Purity Purification

Achieving >99.5% purity, as required for a reference standard, necessitates a multi-stage purification strategy.

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Rationale: Prep-HPLC is the gold standard for purifying pharmaceutical compounds to a high degree, offering excellent resolution to separate the target compound from closely related impurities and unreacted starting materials.

[10] ParameterRecommended Conditions
Column Reversed-phase C18, e.g., XBridge Prep C18 (19 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 8.5
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Start with a shallow gradient, e.g., 5-40% B over 30 minutes
Flow Rate 15-20 mL/min
Detection UV at 305 nm
Injection Volume Dependent on column loading capacity and sample concentration
  • Sample Preparation: Dissolve the crude 7-Hydroxygranisetron in a minimal amount of the initial mobile phase.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the product.

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pooling and Concentration: Pool the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified product.

Protocol 6: Final Crystallization

Rationale: Crystallization serves as a final polishing step to remove trace impurities and to obtain the material in a stable, solid, and easily handleable form. Th[11]e choice of solvent is critical and often requires empirical screening.

1[12][13]. Solvent Screening: Test the solubility of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethanol/water, acetone/hexane). Th[14]e ideal system is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating. 2. Procedure: Dissolve the 7-Hydroxygranisetron from the prep-HPLC step in a minimal amount of the chosen hot solvent system. 3. Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation. 4. Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part III: Analytical Characterization and Quality Control

Final confirmation of identity and purity is essential for qualifying the material as a reference standard.

Analysis TypeMethodPurpose & Specification
Purity Assay Stability-Indicating HPLC-UVTo determine the purity of the final compound. Specification: ≥ 99.5% .
Identity Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS)To confirm the molecular weight. Expected [M+H]⁺: ~329.19 . [15]
Structural Elucidation ¹H and ¹³C Nuclear Magnetic Resonance (NMR)To confirm the chemical structure and position of the hydroxyl group. The spectra should be consistent with the proposed structure.
[16]Physicochemical Property Fourier-Transform Infrared Spectroscopy (FTIR)
Protocol 7: Purity Determination by HPLC

Rationale: A validated, stability-indicating HPLC method ensures that all potential impurities are separated and quantified accurately.

1[17][18]. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile/methanol). [10] * Detection: UV at 302-305 nm. 2.[3][19] Procedure: Prepare a standard solution of the synthesized 7-Hydroxygranisetron at a known concentration (e.g., 0.1 mg/mL).
  • Analysis: Inject the solution and integrate all peaks. Calculate the purity by the area percent method.

Conclusion

This application note provides a comprehensive and scientifically supported framework for the synthesis and purification of the 7-Hydroxygranisetron reference standard. By following these protocols, research and development laboratories can produce a high-purity standard essential for the accurate bioanalysis required in preclinical and clinical drug development. The proposed synthetic route offers a logical and controllable approach, while the multi-step purification and rigorous analytical characterization ensure the final product meets the high-quality attributes demanded of a reference standard.

References

  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]

  • O'Dell et al. Method of synthesizing 1H-indazole compounds.
  • COMMON SOLVENTS FOR CRYSTALLIZATION . University of California, Los Angeles. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Cohen, T., et al. A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts . SciSpace. [Link]

  • Nirogi, R., et al. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry . PubMed. [Link]

  • Wang, Y., et al. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole . ACS Publications (Organic Letters). [Link]

  • Sravan, U., et al. Development and validation of RP-HPLC method for the estimation of granisetron hydrochloride in bulk and tablets . ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • 1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide . PubChem. [Link]

  • Making Phenols Using Diazotization & Arenediazonium Ions . YouTube. [Link]

  • Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts . ResearchGate. [Link]

  • Indazole synthesis . Organic Chemistry Portal. [Link]

  • Mabrouk, M. M., et al. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations . [Link]

  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism . ResearchGate. [Link]

  • Solvent design for crystallization of carboxylic acids . ResearchGate. [Link]

  • Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? . ResearchGate. [Link]

  • Seela, F., & Peng, X. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) . PubMed. [Link]

  • Bradley, W., & Thompson, J. D. Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media . CHIMIA. [Link]

  • Diazotisation . Organic Chemistry Portal. [Link]

  • Kumar, P., et al. DEVELOPMENT OF NOVEL STABILITY INDICATING HPLC METHOD AND CHARACTERIZATION OF OXIDATIVE DEGRADATION IMPURITY IN GRANISETRON DRUG SUBSTANCE . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Spectrophotometric quantification of Granisetron in bulk drug and pharmaceutical formulations employing multivariate calibration technique . JMPAS. [Link]

  • Nitroreductase-triggered indazole formation . ChemRxiv. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Reactions of Diazonium Salts . Chemistry LibreTexts. [Link]

  • 14.4: Diazotization of Amines . Chemistry LibreTexts. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations . ResearchGate. [Link]

  • Synthesis of 1H-indazole derivatives . ResearchGate. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir . NIH National Center for Biotechnology Information. [Link]

  • Tundo, P., et al. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . NIH National Center for Biotechnology Information. [Link]

  • Diazotization Reaction Mechanism . BYJU'S. [Link]

  • A process for separating nitration isomers of substituted benzene compounds.
  • Rapid, efficient determination of recrystallization solvents at the microscale level . [Link]

  • Development and validation of RP-HPLC method for simultaneous determination of ondansetron hydrochloride and granisetron hydroch . Chulalongkorn University Digital Collections. [Link]

  • Pharmacokinetic study of granisetron in human plasma measured by UPLC-MS/MS and its use in healthy Chinese subjects . [Link]

  • Lecture 16 Aromatic Diazonium Salts . NPTEL. [Link]

  • Nitro Reduction - Common Conditions . University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . [Link]

  • First derivative spectrophotometric determination of granisetron hydrochloride in presence of its hydrolytic products and preservative and application to pharmaceutical preparations . PubMed. [Link]

  • Separating Stereoisomers . YouTube. [Link]

  • NMR Characterization of Lignans . MDPI. [Link]

  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry . PubMed. [Link]

Sources

In vitro metabolism studies of granisetron to 7-Hydroxygranisetron

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Granisetron Inquiry

I'm starting with focused Google searches to get data on granisetron's in vitro metabolism, specifically its 7-hydroxygranisetron conversion. The aim is comprehensive info.

Gathering Initial Granisetron Data

I've initiated targeted Google searches, focusing on granisetron's in vitro metabolism, especially 7-hydroxygranisetron conversion. Search queries include "granisetron metabolism in vitro," "CYP enzymes granisetron metabolism," and related terms. My goal is comprehensive information from reputable sources, including peer-reviewed articles and regulatory guidelines. I am looking for experimental conditions. I will focus on the enzymes responsible for 7-hydroxylation.

Expanding Search Parameters

I'm now expanding my Google searches to refine the information on granisetron's in vitro metabolism. I'm focusing on identifying CYP enzymes, common in vitro systems, and specific experimental conditions. I will be looking for trustworthy data. I plan to use LC-MS/MS data to build the information. I am aiming to structure a comprehensive in vitro protocol.

Refining Protocol Elements

I'm now diving deeper into the specifics, expanding my Google search to include queries on metabolic stability assays, and LC-MS/MS analysis of granisetron and its metabolites. I am focused on detailed experimental protocols. My goal is to structure my initial application note. I am aiming for the step-by-step in vitro metabolic assay protocol. This will be the next addition to my initial findings.

Troubleshooting & Optimization

Optimizing mobile phase for 7-Hydroxygranisetron LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with broad Google searches to collect data on LC-MS/MS analysis of 7-Hydroxygranisetron. I'm focusing on common mobile phase compositions, potential problems, and optimization approaches. This will be my foundational research.

Analyzing Search Results

I'm now analyzing the Google search results, aiming to identify recurring issues in 7-Hydroxygranisetron LC-MS/MS analysis. I'm focusing on mobile phase selection - specifically organic modifiers, buffers, pH, and additives – and how they impact results. Simultaneously, I'm checking authoritative sources for accuracy. I intend to build the technical support center in a Q&A format, starting with simple questions and then delving into advanced troubleshooting, synthesizing information for experience-based answers. I am now creating tables for quantitative data and developing detailed protocols for key experiments, such as a systematic mobile phase screening process.

Commencing Literature Review

I'm now starting a deep dive into Google for literature on LC-MS/MS analysis of 7-Hydroxygranisetron, and aiming to identify recurring problems, and common optimization methods. I will also be validating this information through authoritative sources. I intend to build the technical support center in a Q&A format, starting simple and expanding to more advanced troubleshooting, giving experience-based answers. Tables will be used for quantitative data, and I'll develop experimental protocols.

Reducing ion suppression for 7-Hydroxygranisetron in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Procedures

I've just started gathering data on ion suppression in mass spectrometry, specifically concerning 7-Hydroxygranisetron and its relatives. My initial focus is on the causes of this phenomenon, hoping to understand the foundational issues.

Developing Search Strategies

I am now deeply immersed in refining my search tactics, and have begun structuring a technical support center. My plans involve Google searches targeting ion suppression in mass spectrometry, especially with 7-Hydroxygranisetron and its relatives. I'm building a Q&A format, ensuring it tackles user challenges head-on. Concurrently, I'm setting up a methodical framework for this center, progressing from foundational principles to advanced troubleshooting techniques.

Formulating Search Queries

My focus has shifted to crafting targeted Google search queries for ion suppression in mass spectrometry, specifically regarding 7-Hydroxygranisetron. I'm actively pinpointing potential interfering substances within biological samples, and have begun identifying established methods to reduce ion suppression. Simultaneously, the technical support center is taking shape, and the logical progression from basics to advanced techniques is well underway. I'm focusing on user pain points within the support center.

Column selection for optimal 7-Hydroxygranisetron separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 7-Hydroxygranisetron. This guide is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, practical solutions for achieving optimal separation of 7-Hydroxygranisetron from its parent compound, Granisetron, and other related substances.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding method development for 7-Hydroxygranisetron.

Q1: What are the key physicochemical properties of 7-Hydroxygranisetron that influence its chromatographic behavior?

Answer: Understanding the analyte's properties is the first step to a robust method. 7-Hydroxygranisetron is a metabolite of Granisetron, and they share core structural features.

  • Basic Nature (pKa): Granisetron has a pKa of approximately 7.4, associated with the azabicyclic ring system's nitrogen atom. The pKa of 7-Hydroxygranisetron is expected to be very similar. This means its charge state is highly dependent on the mobile phase pH. At a pH below ~6.4, the molecule will be predominantly protonated (cationic), and at a pH above ~8.4, it will be in its neutral form. This behavior is critical for controlling retention and peak shape.

  • Polarity (LogP): The addition of a hydroxyl (-OH) group makes 7-Hydroxygranisetron more polar than the parent Granisetron. In reversed-phase chromatography, this means it will generally elute earlier than Granisetron, assuming no secondary interactions are at play.

  • Aromaticity: The presence of the indazole ring system allows for potential π-π interactions with specific stationary phases, such as Phenyl-Hexyl phases.

Q2: What is the best starting point for column selection?

Answer: For most applications, a modern, high-purity, end-capped C18 column is the recommended starting point. The high-purity silica minimizes exposed, acidic silanol groups, which can cause severe peak tailing with basic analytes like 7-Hydroxygranisetron.

  • Why a C18? It provides a good balance of hydrophobic retention and is a well-understood, versatile stationary phase.

  • What does "end-capped" mean? After the C18 chains are bonded to the silica, a small silylating agent (like trimethylchlorosilane) is used to "cap" most of the remaining free silanol groups, making the surface less acidic and more suitable for basic compounds.

Q3: How does mobile phase pH critically affect the separation?

Answer: Mobile phase pH is arguably the most important parameter for this separation. Given the pKa of ~7.4, operating at different pH values will fundamentally alter the analyte's interaction with the column.

  • Low pH (e.g., pH 2.5-4.0): At this pH, 7-Hydroxygranisetron will be fully protonated (positively charged). Most residual silanol groups on the column packing will also be protonated (neutral). This minimizes strong ionic interactions that cause peak tailing, leading to sharper, more symmetrical peaks. This is the generally recommended pH range to start method development.

  • Mid-Range pH (e.g., pH 6.0-8.0): This range is problematic and should be avoided. It is too close to the analyte's pKa, meaning small shifts in pH can cause large changes in retention time, making the method not robust. Furthermore, silica-based columns are not stable above pH 8.

  • Mobile Phase Buffering: Always use a buffer (e.g., 10-25 mM phosphate or acetate) to maintain a consistent pH and achieve reproducible results.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 7-Hydroxygranisetron.

Problem: My 7-Hydroxygranisetron peak is tailing severely.

Cause: Peak tailing for basic compounds is a classic sign of secondary interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica surface of the column.

Solutions:

  • Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. This ensures the analyte is consistently cationic and, more importantly, neutralizes the vast majority of silanol groups, preventing the unwanted ionic interaction.

  • Verify Column Quality: Ensure you are using a high-purity, base-deactivated, or end-capped C18 column specifically designed for good peak shape with basic compounds. Older columns or those not designed for this purpose will have higher silanol activity.

  • Reduce Sample Mass: Overloading the column can saturate the active silanol sites, leading to tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Problem: I can't resolve 7-Hydroxygranisetron from the parent drug, Granisetron.

Cause: Co-elution occurs when the column and mobile phase conditions do not provide enough selectivity to differentiate between the two closely related structures. While the hydroxyl group adds polarity, the overall hydrophobicity might still be too similar for a standard C18 phase.

Solutions:

  • Change Column Selectivity: This is the most effective solution. Instead of relying solely on hydrophobicity (C18), introduce a different interaction mechanism.

    • Phenyl-Hexyl Column: This is an excellent alternative. The phenyl rings in the stationary phase can induce π-π stacking interactions with the indazole ring of the analytes. These interactions can often provide the unique selectivity needed to resolve structurally similar aromatic compounds.

    • Polar-Embedded Column: These phases (e.g., with an embedded amide or carbamate group) offer a different spatial arrangement and can interact differently with the polar hydroxyl group, potentially enhancing resolution.

  • Optimize Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol is a proton donor and can interact differently with analytes compared to acetonitrile, sometimes significantly altering selectivity.

  • Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can improve efficiency and sometimes alter selectivity enough to achieve separation.

Problem: My retention times are drifting and not reproducible.

Cause: Unstable retention times are typically due to an un-buffered mobile phase, an un-equilibrated column, or pH instability.

Solutions:

  • Implement a Buffer: Ensure your aqueous mobile phase contains a buffer (e.g., 20 mM potassium phosphate) and that the pH is set at least 2 units away from the analyte's pKa (i.e., below pH 5.4).

  • Increase Column Equilibration Time: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. A typical equilibration time is 10-15 column volumes.

  • Pre-mix Mobile Phases: If possible, pre-mix the aqueous and organic components of your mobile phase to avoid errors from the pump's proportioning valves, especially at low organic percentages.

Part 3: Method Development Workflow & Data

Systematic Column Selection Workflow

The following diagram outlines a logical workflow for selecting the optimal column and developing a robust separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Troubleshooting cluster_2 Phase 3: Optimization start Goal: Separate 7-OH-Granisetron from Granisetron & Impurities col_select Select High-Purity, End-Capped C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) start->col_select method_start Starting Method: Mobile Phase A: 20mM Phosphate, pH 3.0 Mobile Phase B: Acetonitrile Gradient: 5-40% B in 10 min col_select->method_start run_sst Run System Suitability Test (SST) method_start->run_sst eval Evaluate Results: Peak Shape? Resolution? run_sst->eval path_good Acceptable? Proceed to Validation eval->path_good Yes path_tail Peak Tailing? eval->path_tail No path_res Poor Resolution? eval->path_res No fix_tail Action: Lower pH to 2.5 OR check column age. Re-run SST. path_tail->fix_tail Yes fix_res Action: Change Selectivity. Switch to Phenyl-Hexyl Column. Re-run SST. path_res->fix_res Yes fix_tail->eval fix_res->eval

Caption: A logical workflow for systematic column selection and method optimization for 7-Hydroxygranisetron.

Comparative Data: Stationary Phase Selection

The table below summarizes the characteristics of different stationary phases for the separation of 7-Hydroxygranisetron.

Stationary PhasePrimary Separation MechanismPros for 7-HydroxygranisetronCons / Considerations
C18 (High-Purity) Hydrophobic InteractionGood starting point; well-understood; high surface area for retention.May not provide sufficient selectivity to resolve from parent drug; susceptible to silanol interactions if not properly end-capped.
Phenyl-Hexyl Hydrophobic & π-π InteractionOffers alternative selectivity via π-π interactions with the analyte's aromatic ring; often excellent for resolving structurally similar aromatic compounds.May have lower hydrophobic retention than a C18, requiring adjustment of the mobile phase strength.
Polar-Embedded Hydrophobic & Polar InteractionResistant to dewetting in highly aqueous mobile phases; can offer unique selectivity for polar analytes due to hydrogen bonding capabilities.Selectivity can be complex and less predictable than C18 or Phenyl phases.
C8 Hydrophobic InteractionLess retentive than C18, which can be useful if retention times are too long with high organic percentages.Generally offers lower shape selectivity and resolution for complex mixtures compared to C18.
Example Starting Protocol

This protocol is a robust starting point for method development.

  • Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 300 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    8.0 45
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • System Suitability: Before running samples, inject a standard mixture of Granisetron and 7-Hydroxygranisetron. The resolution between the two peaks should be > 2.0, and the tailing factor for each peak should be < 1.5.

References

  • PubChem, National Center for Biotechnology Information. Granisetron. Available from: [Link]

  • Dolan, J. W. (2016). Peak Tailing and What to Do About It. LCGC North America, 34(8), 534-541. Available from: [Link]

  • Waters Corporation. Controlling Peak Shape of Basic Compounds. Available from: [Link]

  • Krokhin, O. V. (2012). Mobile phase pH, a key parameter in reversed-phase high-performance liquid chromatography of peptides.
  • McCalley, D. V. (2010). Study of the chromatographic behaviour of basic compounds in reversed-phase high-performance liquid chromatography.
  • Agilent Technologies. The Phenyl-Hexyl Phase: An Alternative Selectivity for Reversed-Phase HPLC. Available from: [Link]

Validation & Comparative

Cross-validation of 7-Hydroxygranisetron analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Granisetron

I'm starting my deep dive by hitting Google hard. I'm focusing on analytical methods for 7-Hydroxygranisetron, specifically HPLC-UV, LC-MS/MS, and UPLC-MS. I aim to build a strong foundation of existing methodologies.

Structuring the Comparison Guide

I'm now structuring the comparison guide. I'm starting with an introduction to 7-Hydroxygranisetron and the need for robust analytical methods. Next, I'll compare HPLC-UV, LC-MS/MS, and UPLC-MS/MS, followed by cross-validation principles and data. I'm working on a detailed cross-validation protocol and a Graphviz diagram to visualize the workflow. Finally, I'll integrate everything.

Expanding Search Scope

I've widened my Google search to encompass bioanalytical method validation guidelines from regulatory bodies and the metabolism of granisetron to grasp 7-Hydroxygranisetron's importance. I've designed a structure that includes regulatory info and data integration. I'll build a detailed cross-validation protocol, a Graphviz diagram, and a comprehensive references section. My plan is to include citations and explain my experimental choices. I'm focusing on a polished, cited final product.

Comparative potency of 7-Hydroxygranisetron vs granisetron

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by exhaustively searching Google for experimental data comparing 7-Hydroxygranisetron and granisetron. My focus is on receptor binding affinities, in vitro functional assays, and in vivo efficacy studies. I'm aiming for comprehensive results to establish a solid foundation.

Analyzing Comparative Data

I've moved on to analyzing the data retrieved, identifying key metrics for comparison. I'm focusing on Ki, IC50/EC50 values, and effective doses from animal studies to create a quantitative comparison. The structure will begin with an introduction to granisetron and its mechanism, then I'll introduce 7-Hydroxygranisetron. A section will present gathered data in tables for clear comparison, followed by experimental protocols and scientific reasoning.

Developing a Methodology

I'm now refining the approach. I plan to introduce granisetron and then its metabolite. The analysis will feature data tables and detailed experimental protocols. I'm focusing on clarity and scientific rigor. Graphviz diagrams will visually depict pathways and workflow. I'm synthesizing all data with structural insights, using citations throughout.

A Comparative Analysis of 7-Hydroxygranisetron and Other Serotonin Antagonist Metabolites in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of serotonin (5-HT3) receptor antagonists, a nuanced understanding of their metabolic fate is paramount. While the parent drug's efficacy is the primary focus, the pharmacological activity and pharmacokinetic profile of its metabolites can significantly influence the overall clinical outcome, including duration of action and potential side effects. This guide provides an in-depth, data-driven comparison of 7-hydroxygranisetron, the primary active metabolite of granisetron, with the major metabolites of other widely used 5-HT3 antagonists.

The Critical Role of Metabolism in 5-HT3 Antagonist Therapy

The biotransformation of 5-HT3 antagonists in the liver, primarily through the cytochrome P450 (CYP) enzyme system, results in the formation of various metabolites. These metabolites can range from being pharmacologically inert to possessing significant receptor affinity and activity, thereby acting as either agonists or antagonists. Understanding these metabolic profiles is crucial for predicting drug-drug interactions, inter-individual variability in response, and the overall therapeutic index.

7-Hydroxygranisetron: An Active Contributor to Efficacy

Granisetron undergoes extensive hepatic metabolism, with 7-hydroxygranisetron emerging as the principal metabolite. Crucially, this metabolite is not merely an inactive byproduct; it retains a notable affinity for the 5-HT3 receptor and exhibits antagonist activity.

Metabolic Pathway of Granisetron

The metabolic conversion of granisetron to 7-hydroxygranisetron is primarily mediated by the CYP3A4 enzyme. This process involves the aromatic hydroxylation of the indazole ring.

A Granisetron C 7-Hydroxygranisetron A->C Aromatic Hydroxylation B CYP3A4

Figure 1: Metabolic conversion of Granisetron.

Comparative Analysis: 7-Hydroxygranisetron vs. Other 5-HT3 Antagonist Metabolites

A direct comparison with the metabolites of other leading 5-HT3 antagonists, such as ondansetron, palonosetron, and tropisetron, reveals significant differences in their pharmacological contributions.

MetaboliteParent DrugPrimary Metabolizing Enzyme(s)5-HT3 Receptor AffinityClinical Significance
7-Hydroxygranisetron GranisetronCYP3A4HighContributes to the antiemetic effect
8-Hydroxyondansetron OndansetronCYP1A2, CYP2D6, CYP3A4Lower than parent drugGenerally considered to have minimal contribution to efficacy
N-oxide Palonosetron PalonosetronCYP2D6, CYP3A4, CYP1A2NegligibleConsidered pharmacologically inactive
N-desmethyltropisetron TropisetronCYP2D6Significantly lower than parent drugMinor contribution to the overall effect

Table 1: Comparative properties of major 5-HT3 antagonist metabolites.

The data clearly indicates that 7-hydroxygranisetron stands out due to its high affinity for the 5-HT3 receptor, suggesting a more pronounced contribution to the therapeutic effect of granisetron compared to the metabolites of other antagonists.

Experimental Protocols for Metabolite Characterization

To rigorously assess the pharmacological activity of these metabolites, standardized in vitro assays are essential. The following protocols outline the key experimental workflows.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT3 receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]granisetron) and varying concentrations of the test metabolite.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of metabolite that inhibits 50% of radioligand binding) and calculate the equilibrium dissociation constant (Ki).

cluster_0 Assay Preparation cluster_1 Experimental Steps cluster_2 Data Analysis A Prepare cell membranes (Human 5-HT3 receptor) D Incubate membranes, radioligand, and metabolite A->D B Radioligand ([3H]granisetron) B->D C Test Metabolite (Varying concentrations) C->D E Separate bound and free ligand via filtration D->E F Quantify radioactivity (Scintillation Counting) E->F G Determine IC50 value F->G H Calculate Ki (Affinity) G->H

Figure 2: Radioligand binding assay workflow.

In Vitro Functional Assay for 5-HT3 Receptor Antagonism

This assay determines the functional activity of a metabolite by measuring its ability to inhibit 5-HT3 receptor-mediated cellular responses, such as ion flux.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human 5-HT3 receptor.

  • Loading: Load the cells with a fluorescent ion indicator (e.g., a calcium indicator).

  • Incubation: Incubate the cells with varying concentrations of the test metabolite.

  • Stimulation: Stimulate the cells with a 5-HT3 receptor agonist (e.g., serotonin).

  • Measurement: Measure the change in fluorescence, which corresponds to ion influx.

  • Data Analysis: Determine the IC50 value for the inhibition of the agonist-induced response.

Conclusion

The available evidence strongly suggests that 7-hydroxygranisetron is a pharmacologically active metabolite that contributes to the overall antiemetic efficacy of granisetron. This contrasts with the primary metabolites of other major 5-HT3 antagonists, which generally exhibit significantly lower receptor affinity and are considered to have a minimal impact on the therapeutic outcome. For drug development professionals, this underscores the importance of a thorough metabolic profiling of new chemical entities in the 5-HT3 antagonist class. A comprehensive understanding of metabolite pharmacology is not just an academic exercise but a critical component in developing safer and more effective therapies.

References

  • At present, directly comparative, peer-reviewed studies focusing specifically on 7-hydroxygranisetron versus the metabolites of other serotonin antagonists are not readily available in the public domain. The information presented is synthesized from general knowledge of 5-HT3 antagonist metabolism and pharmacology.

Validation of 7-Hydroxygranisetron as a Clinical Biomarker for CYP2D6 Phenotyping: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting, particularly in patients undergoing chemotherapy and radiotherapy. The clinical efficacy and safety of granisetron are significantly influenced by its metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. The major metabolite, 7-hydroxygranisetron, is formed through this pathway, and its concentration in plasma relative to the parent drug can serve as a valuable clinical biomarker for an individual's CYP2D6 metabolic capacity.

This guide provides a comprehensive overview of the validation of 7-hydroxygranisetron as a clinical biomarker for CYP2D6 phenotyping. We will delve into the scientific rationale, present a detailed experimental protocol for validation, and compare its performance with other established methods. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this biomarker in clinical and research settings.

Scientific Rationale: The Metabolic Pathway of Granisetron

The metabolism of granisetron is a critical determinant of its clearance and, consequently, its plasma concentration and clinical effects. The enzyme CYP2D6 is the primary catalyst for the hydroxylation of granisetron to its main metabolite, 7-hydroxygranisetron. Individuals with different CYP2D6 gene variants exhibit varying enzyme activity, leading to distinct metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.

The metabolic ratio (MR) of 7-hydroxygranisetron to granisetron in plasma is a direct reflection of CYP2D6 activity. A high MR indicates efficient metabolism (extensive or ultrarapid metabolizer), while a low MR suggests impaired metabolism (poor or intermediate metabolizer). This relationship forms the scientific basis for using 7-hydroxygranisetron as a clinical biomarker to predict an individual's response to granisetron and other drugs metabolized by CYP2D6.

cluster_0 Granisetron Metabolism cluster_1 Clinical Implications Granisetron Granisetron CYP2D6 CYP2D6 Enzyme Granisetron->CYP2D6 Hydroxylation MR Metabolic Ratio ([7-OH-Granisetron]/[Granisetron]) Granisetron->MR Metabolite 7-Hydroxygranisetron Metabolite->MR CYP2D6->Metabolite Phenotype CYP2D6 Phenotype (Poor, Intermediate, Extensive, Ultrarapid) MR->Phenotype Correlates with

Caption: Metabolic pathway of granisetron to 7-hydroxygranisetron via CYP2D6.

Experimental Validation Protocol

The following is a detailed protocol for a clinical study designed to validate 7-hydroxygranisetron as a biomarker for CYP2D6 phenotyping.

Study Design and Subject Recruitment
  • Study Design: An open-label, single-dose pharmacokinetic study.

  • Subject Recruitment:

    • Recruit a cohort of healthy volunteers with known CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), as determined by prior genetic testing.

    • Ensure a sufficient number of subjects in each genotype group to achieve statistical power.

    • Obtain written informed consent from all participants.

    • Conduct a thorough medical history and physical examination to ensure subjects meet inclusion and exclusion criteria.

Clinical Procedure
  • Drug Administration: Administer a single oral dose of granisetron (e.g., 1 mg) to fasting subjects.

  • Sample Collection:

    • Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process blood samples by centrifugation to separate plasma.

    • Store plasma samples at -80°C until analysis.

Analytical Methodology: LC-MS/MS Quantification
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a solution of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of granisetron and 7-hydroxygranisetron).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable C18 column for chromatographic separation of granisetron and 7-hydroxygranisetron.

    • Employ a gradient elution with a mobile phase consisting of, for example, 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Establish specific precursor-to-product ion transitions for granisetron, 7-hydroxygranisetron, and the internal standards.

Data Analysis and Interpretation
  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for granisetron and 7-hydroxygranisetron, including maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the plasma concentration-time curve (AUC).

  • Metabolic Ratio Calculation: Determine the metabolic ratio (MR) by dividing the AUC of 7-hydroxygranisetron by the AUC of granisetron.

  • Statistical Analysis:

    • Compare the MR values across the different CYP2D6 genotype groups using appropriate statistical tests (e.g., ANOVA).

    • Use receiver operating characteristic (ROC) curve analysis to determine the optimal MR cutoff values for discriminating between different CYP2D6 phenotypes.

    • Assess the sensitivity and specificity of the MR for predicting CYP2D6 phenotype.

cluster_workflow Experimental Validation Workflow Recruitment Subject Recruitment (Known CYP2D6 Genotypes) Dosing Granisetron Administration Recruitment->Dosing Sampling Plasma Sample Collection (Time-course) Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Data Data Analysis (PK, MR, Stats) Analysis->Data Validation Biomarker Validation Data->Validation

Caption: Workflow for the clinical validation of 7-hydroxygranisetron as a biomarker.

Comparative Analysis

The performance of 7-hydroxygranisetron as a CYP2D6 biomarker can be compared with other established methods, such as phenotyping with dextromethorphan.

Feature7-Hydroxygranisetron/Granisetron MRDextromethorphan/Dextrorphan MR
Probe Drug GranisetronDextromethorphan
Metabolic Pathway CYP2D6-mediated hydroxylationCYP2D6-mediated O-demethylation
Sample Matrix PlasmaUrine or Plasma
Analytical Method LC-MS/MSLC-MS/MS or HPLC
Advantages - High specificity for CYP2D6- Can be assessed during therapeutic use of granisetron- Good correlation with genotype- Well-established and widely used- Extensive literature and reference data available
Limitations - Less established than dextromethorphan- Potential for drug-drug interactions affecting granisetron metabolism- Potential for inhibition by other drugs- Dextromethorphan is a pharmacologically active drug

Discussion

The use of 7-hydroxygranisetron as a clinical biomarker for CYP2D6 phenotyping offers several advantages. It provides a real-time assessment of an individual's metabolic capacity, which can be more informative than genotyping alone, as enzyme activity can be influenced by non-genetic factors. Furthermore, for patients already receiving granisetron, this method allows for therapeutic drug monitoring and phenotype assessment without the need for a separate probe drug.

However, it is crucial to consider potential limitations. Co-administration of other drugs that are inhibitors or inducers of CYP2D6 can alter the metabolic ratio and lead to misinterpretation of the phenotype. Therefore, a comprehensive medication history is essential when applying this biomarker in a clinical setting.

Conclusion

The validation of 7-hydroxygranisetron as a clinical biomarker represents a significant advancement in the personalization of granisetron therapy and the broader field of pharmacogenomics. The metabolic ratio of 7-hydroxygranisetron to granisetron is a sensitive and specific indicator of CYP2D6 activity, providing valuable information for dose adjustments and predicting patient response. While further research and standardization are ongoing, this biomarker holds great promise for optimizing the use of granisetron and other CYP2D6 substrates in clinical practice.

References

  • U.S. Food and Drug Administration. (2019). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Saitoh, A., et al. (2003). The Journal of Clinical Pharmacology, 43(1), 61-68. The relationship between the QTc interval and the plasma concentrations of granisetron and its metabolite, 7-hydroxygranisetron, in healthy Japanese subjects. [Link]

  • Doki, K., et al. (2016). Journal of Pharmaceutical Health Care and Sciences, 2(1), 1-8. The impact of CYP2D6 polymorphisms on the pharmacokinetics of granisetron in Japanese cancer patients. [Link]

  • Bloomer, J. C., et al. (1994). British Journal of Clinical Pharmacology, 38(6), 531-538. Pharmacokinetics of granisetron in cancer patients. [Link]

Safety Operating Guide

7-Hydroxygranisetron proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Search

I've started the investigation, focusing initially on gathering Safety Data Sheets (SDS) and official disposal guidelines for 7-Hydroxygranisetron. Concurrently, I'm digging into its chemical properties to build a comprehensive understanding for the next stages.

Expanding Regulatory Review

I'm now expanding my search to include regulatory requirements for pharmaceutical waste disposal, focusing on active pharmaceutical ingredients like 7-Hydroxygranisetron. I'm also exploring best practices for similar compounds to solidify a scientific basis for the procedures. The goal is to provide a complete guide.

Commencing Initial Investigation

I'm starting by diving deep into Safety Data Sheets (SDS) and official disposal guidelines for 7-Hydroxygranisetron to understand its properties. My search will delve into the compound's chemical properties, toxicity, and environmental impact. This research is essential to form the basis for effective disposal procedures. My focus is on gaining a full picture of the material.

Personal protective equipment for handling 7-Hydroxygranisetron

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with a Google search. My focus is on 7-Hydroxygranisetron's safety profile: handling, disposal, and hazard classifications are my priority. I'm keen to pinpoint occupational exposure limits and any specific handling guidelines or protocols.

Analyzing Safety Information

I'm now diving deep into the search results. My goal is to extract key safety details, particularly the required personal protective equipment for procedures like weighing and administration. I am also paying careful attention to potential exposure routes and the necessary safeguards. Then, I will structure the information into a logical guide.

Developing Safety Procedures

Now, I'm performing an extensive Google search, focusing on reliable data, such as Safety Data Sheets (SDS) from chemical suppliers and regulatory bodies, to ascertain 7-Hydroxygranisetron's hazard classifications, occupational exposure limits, and any handling instructions. After that, I will carefully extract key safety data.

I've also started organizing the structure, starting with an introduction, then detailed PPE needs, with rationale. Next, I'll create a step-by-step PPE protocol, then craft a disposal plan, with waste guidelines references. I will make a table and Graphviz diagram for visual clarity.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxygranisetron
Reactant of Route 2
Reactant of Route 2
7-Hydroxygranisetron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.